molecular formula C10H11N3O3 B1478545 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2091119-16-1

4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B1478545
CAS No.: 2091119-16-1
M. Wt: 221.21 g/mol
InChI Key: MZFWLUIQXBXNBU-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. Compounds based on the pyrazolo[1,5-a]pyrazine core have been identified as potent inhibitors for various biological targets . Specifically, 2,6-disubstituted pyrazines, which share structural similarities with this compound, have been developed as potent and cell-active inhibitors of Casein Kinase 2 (CSNK2A), a kinase target implicated in cancer and antiviral therapeutic strategies . The structural features of this compound, including the ethoxy and carboxylic acid substituents, are characteristic of derivatives designed to interact with kinase ATP-binding sites, offering a promising starting point for structure-activity relationship (SAR) studies . Furthermore, the pyrazolo[1,5-a]pyrazine chemotype has been explored in other therapeutic areas, including as positive allosteric modulators for central nervous system (CNS) targets . This reagent provides a valuable building block for researchers to design and synthesize novel compounds for high-throughput screening, lead optimization, and investigating new mechanisms of action in preclinical research. Please consult the scientific literature for the most recent advancements involving this chemotype.

Properties

IUPAC Name

4-ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-9-8-4-7(10(14)15)12-13(8)5-6(2)11-9/h4-5H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFWLUIQXBXNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CN2C1=CC(=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, derivatives of pyrazolo[1,5-a]pyrazine-4-carboxylates have been shown to act as inhibitors of phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases. These interactions are crucial for the compound’s potential therapeutic applications, particularly in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases.

Cellular Effects

4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazolo[1,5-a]pyrazine-4-carboxamides, derived from 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid, have been claimed as modulators of the integrated stress pathway. This modulation plays an important role in the treatment of diseases by affecting cellular responses to stress and inflammation.

Molecular Mechanism

The molecular mechanism of 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s derivatives have been shown to inhibit key enzymes such as phosphoinositide-3 kinase and p-38 kinase. These interactions result in the modulation of signaling pathways that are critical for cell survival, proliferation, and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s derivatives maintain their activity over extended periods, making them suitable for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, derivatives of the compound have been used in preclinical studies to evaluate their efficacy and safety profiles. These studies help determine the optimal dosage range for potential therapeutic applications.

Metabolic Pathways

4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s derivatives have been shown to affect the activity of key metabolic enzymes, influencing the overall metabolic state of cells. Understanding these interactions is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to reach its target sites is essential for its therapeutic efficacy.

Subcellular Localization

4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is important for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Biological Activity

4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H13N3O3C_{11}H_{13}N_3O_3, with a molecular weight of 235.24 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC11H13N3O3C_{11}H_{13}N_3O_3
Molecular Weight235.24 g/mol
IUPAC Name4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

Synthesis

The synthesis of 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multi-step organic reactions starting from simpler pyrazole derivatives. The specific methods may vary but generally include:

  • Formation of the Pyrazole Ring : Using appropriate precursors and reagents.
  • Carboxylation : Introducing the carboxylic acid group at the 2-position.
  • Ethoxylation : Adding the ethoxy group at the 4-position.

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant antimicrobial activity. For example, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogens. The mechanism often involves interference with bacterial enzymes or metabolic pathways .

Anti-inflammatory and Anticancer Activities

The compound has been studied for its anti-inflammatory and anticancer properties. In vitro assays suggest that it may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, one study highlighted its potential to inhibit protein kinases which are critical in cell signaling related to cancer progression .

The exact mechanism of action for 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is still under investigation; however, it is believed to involve:

  • Enzyme Inhibition : Targeting specific enzymes related to inflammation and cancer.
  • Receptor Modulation : Binding to receptors that modulate cellular responses.

Case Study 1: Antimycobacterial Activity

In a study focusing on various pyrazine derivatives, it was found that compounds similar to 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid showed up to 72% inhibition against Mycobacterium tuberculosis . This highlights its potential as a lead compound in developing new anti-tuberculosis drugs.

Case Study 2: Anticancer Potential

Another investigation assessed the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting that it may serve as a basis for new anticancer therapies .

Scientific Research Applications

Introduction to 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS Number: 2091119-16-1) is a heterocyclic compound that has garnered attention in various scientific domains due to its unique structural properties and potential biological activities. This article delves into the applications of this compound, highlighting its synthesis, biological activity, pharmacological properties, and potential therapeutic uses.

Enzyme Inhibition

4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid exhibits significant enzyme inhibition properties. It has been shown to inhibit various protein kinases involved in cell signaling pathways, which may lead to anti-inflammatory and anticancer effects. The compound's ability to modulate these pathways positions it as a candidate for therapeutic applications in cancer treatment.

Antitumor Activity

Recent studies have indicated that derivatives of this compound demonstrate promising antitumor activity against various cancer cell lines. For instance, research has shown that certain pyrazole derivatives can inhibit critical pathways involved in tumor progression, such as BRAF(V600E) and EGFR signaling pathways.

Anti-inflammatory Effects

The compound's mechanism of action also suggests potential applications in treating inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for further exploration in pharmacological studies aimed at developing anti-inflammatory agents.

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, preliminary studies suggest that 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid possesses antimicrobial properties. It has shown activity against Mycobacterium tuberculosis, indicating its potential use in treating infections resistant to conventional therapies.

Anticancer Studies

A notable case study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that compounds similar to 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid exhibited enhanced cytotoxicity when used in combination with doxorubicin. This suggests their potential as adjunct therapies in cancer treatment.

Antimicrobial Research

Another study focused on the antimicrobial efficacy of this compound against resistant strains of Mycobacterium tuberculosis. Results indicated significant inhibitory effects, suggesting that further development could lead to new treatments for tuberculosis.

Comparison with Similar Compounds

Substituent Variability and Physicochemical Properties

The table below compares substituents, molecular weights, and inferred properties of key analogs:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities References
4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid (Target) C4: Ethoxy; C6: Methyl; C2: COOH C11H12N3O3 High polarity (carboxylic acid), moderate lipophilicity (ethoxy, methyl). Potential metal chelation.
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid C4: Oxo; C6: Phenyl; C2: COOH C15H11N3O3 Increased hydrophobicity (phenyl), potential for π-π interactions. Lower solubility.
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate C4: Cl; C6: Methyl; C2: COOEt C10H10ClN3O2 Higher lipophilicity (ester, Cl). Enhanced stability for synthetic intermediates.
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate C4: Oxo; C2: COOMe C8H9N3O3 Reduced steric bulk (methyl ester). Potential for hydrolysis to carboxylic acid.
5-tert-butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide C5: t-Bu; C6: Cl; C2: CONH-thiazole C14H17ClN5OS High antifungal activity (MIC = 31.25 µmol·mL⁻¹ vs. Trichophyton mentagrophytes).
Key Observations:
  • Ethoxy vs. Oxo/Chloro : The ethoxy group in the target compound offers moderate electron-donating effects compared to electron-withdrawing substituents like Cl or oxo, which may alter reactivity in coupling reactions .
  • Carboxylic Acid vs. Ester/Amide : The carboxylic acid enhances polarity and metal-binding capacity, contrasting with esters (e.g., ethyl in ) or amides (e.g., ), which prioritize lipophilicity and membrane permeability.
  • Methyl vs.

Preparation Methods

Preparation Methods

The preparation of 4-ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is typically achieved through a multi-step synthetic route involving ester intermediates, cyclization reactions, and hydrolysis steps. The following sections detail the synthetic strategy, reagents, and conditions.

General Synthetic Strategy

The synthesis involves three major steps:

This approach is adapted from analogous synthetic methods reported for related pyrazolo[1,5-a]pyrimidine compounds, which share structural and mechanistic similarities.

Detailed Synthetic Procedure

Step 1: Preparation of Dialkoxypropionate Intermediate
  • Reagents:

    • 3,3-Diethoxypropionate (ethyl ester variant preferred for ethoxy substitution)
    • Ethyl formate (as formate source)
    • Alkali base (e.g., potassium tert-butoxide or sodium hydride)
    • Solvent: dry toluene
  • Conditions:

    • Temperature: 10–15 °C
    • Reaction time: 12–24 hours
    • Controlled addition of reagents to avoid side reactions
  • Mechanism:
    The alkoxide base deprotonates the formate, facilitating nucleophilic attack on the 3,3-dialkoxypropionate to form a reactive intermediate suitable for cyclization.

Step 2: Cyclization with 3-Methyl-5-Aminopyrazole
  • Reagents:

    • 3-Methyl-5-aminopyrazole
    • Glacial acetic acid (acid catalyst)
    • Toluene (solvent)
  • Conditions:

    • Temperature: 0–10 °C initially, then up to 45 °C
    • Reaction time: 12–48 hours
    • Acidic environment promotes ring closure forming the pyrazolo[1,5-a]pyrazine ester
  • Outcome:
    Formation of 4-ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester as a crystalline solid.

Step 3: Hydrolysis to Carboxylic Acid
  • Reagents:

    • Sodium hydroxide or potassium hydroxide (alkali)
    • Solvent: water or aqueous alcohol (methanol or ethanol)
  • Conditions:

    • Temperature: 0–35 °C
    • Reaction time: 2–4 hours
    • Neutralization and extraction steps follow to isolate the acid
  • Result:
    Conversion of the ester into the free acid, 4-ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Product Description
Dialkoxypropionate Intermediate Formation 3,3-Diethoxypropionate + ethyl formate + KOtBu, toluene, 10–15 °C, 24 h Intermediate dialkoxy compound (monitored by TLC)
Cyclization Intermediate + 3-methyl-5-aminopyrazole + AcOH, toluene, 0–45 °C, 12–48 h 74–82 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester, off-white crystals
Hydrolysis Ester + NaOH (aq), methanol, 0–35 °C, 2–4 h >70 Target carboxylic acid, purified by crystallization

Research Findings and Analysis

  • The synthetic route described is notable for its high yield (>70%) and scalability , making it suitable for both laboratory and industrial production.

  • The use of 3,3-dialkoxypropionate esters as starting materials is key to introducing the ethoxy group at position 4, which is retained throughout the synthesis.

  • The acid-catalyzed cyclization step is critical for ring formation and requires careful temperature control to optimize yield and minimize by-products.

  • Hydrolysis under mild alkaline conditions efficiently converts esters to acids without degrading the heterocyclic core.

  • The overall method overcomes previous deficiencies in the synthesis of related compounds by providing a simple, reproducible, and efficient protocol.

Summary Table of Preparation Method Parameters

Parameter Details
Starting materials 3,3-Diethoxypropionate, ethyl formate, 3-methyl-5-aminopyrazole
Key reagents Potassium tert-butoxide, glacial acetic acid, NaOH/KOH
Solvents Dry toluene, methanol or ethanol, water
Temperature range 0–45 °C
Reaction times 12–48 hours (cyclization), 2–4 hours (hydrolysis)
Yield 74–82% (ester intermediate), >70% (final acid)
Product form Off-white crystalline solid

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid, and what intermediates are critical?

  • The compound is typically synthesized via multi-step protocols. For example, pyrazolo[1,5-a]pyrazine derivatives can be functionalized at position 7 using nitration (HNO₃ in H₂SO₄ at 0°C to room temperature) followed by esterification or hydrolysis steps . Key intermediates include methyl pyrazolo[1,5-a]pyrazine-4-carboxylate, which undergoes nitration to introduce reactive groups for downstream modifications. Ethoxy and methyl groups are introduced via nucleophilic substitution or alkylation under reflux conditions with appropriate catalysts .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Elemental analysis (e.g., C, H, N content) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular composition. For example, HRMS (ESI) for pyrazolo[1,5-a]pyrazine derivatives shows precise mass matching (e.g., [M + H]⁺ calcd: 254.1042; found: 254.1039) . Recrystallization from ethanol or toluene and vacuum drying are standard purification methods to achieve >97% purity .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration or functionalization of the pyrazolo[1,5-a]pyrazine core be addressed?

  • Regioselectivity is influenced by reaction conditions. For nitration at position 3, controlled addition of HNO₃ in H₂SO₄ at 0°C minimizes side reactions like over-nitration or ring degradation. Computational modeling (e.g., DFT studies) can predict reactive sites, while substituents like ethoxy groups direct electrophilic attack via steric and electronic effects .

Q. What methodologies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Conflicting NMR or MS data may arise from tautomerism or solvent effects. For example, pyrazolo[1,5-a]pyrazine derivatives exhibit variable proton shifts in DMSO-d₆ vs. CDCl₃. Multi-technique validation (e.g., 2D NMR, X-ray crystallography) is critical. In one study, HRMS and elemental analysis resolved ambiguities in nitrated products .

Q. How do reaction conditions (solvent, catalyst, temperature) influence the formation of pyrazolo[1,5-a]pyrazine vs. pyrazolo[3,4-b]pyridine byproducts?

  • The choice of hydrazine derivatives and reaction time dictates product selectivity. For instance, phenylhydrazine hydrochloride in ethanol under reflux (6–8 hours) favors pyrazolo[1,5-a]pyrazine formation, while shorter reaction times or polar aprotic solvents (e.g., DMF) may lead to alternative cyclization pathways .

Q. What strategies improve the stability of hygroscopic intermediates during synthesis?

  • Intermediates like 4-azidomethylpyrazole derivatives are sensitive to moisture. Storage under inert gas (N₂ or Ar) and immediate use in subsequent steps (e.g., cyclization with cyanocetamide in THF) prevent decomposition. Drying under reduced pressure (<1 mmHg) ensures stability .

Methodological Tables

Table 1: Key Reaction Conditions for Functionalization

StepReagents/ConditionsYield (%)Reference
Nitration at position 3HNO₃ in H₂SO₄, 0°C → r.t., 12 h78–85
Ethoxy group insertionEthanol, reflux, 6–8 h65–72
CyclizationCyanocetamide, THF, reflux, 5 h80

Table 2: Analytical Data for Structural Validation

TechniqueExample DataReference
HRMS (ESI)[M + H]⁺: 254.1039 (calcd: 254.1042)
Elemental AnalysisC: 61.78% (calcd: 61.65%), N: 27.45%
Recrystallization SolventEthanol or toluene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 2
4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

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